chlorothalonil mechanism of action on fungal glutathione S-transferase
chlorothalonil mechanism of action on fungal glutathione S-transferase
An In-Depth Technical Guide on the Core Mechanism of Action of Chlorothalonil on Fungal Glutathione S-Transferase
Introduction
Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) is a broad-spectrum, non-systemic fungicide widely used in agriculture to control a variety of fungal diseases on fruits, vegetables, and ornamental plants.[1][2] Its efficacy stems from its multi-site mode of action, which presents a low risk for the development of fungal resistance.[3] A primary target of chlorothalonil within the fungal cell is the glutathione-dependent detoxification system, with Glutathione S-Transferases (GSTs) playing a central role.
GSTs are a family of enzymes crucial for cellular detoxification, protecting organisms from xenobiotics and oxidative stress by catalyzing the conjugation of the reduced form of glutathione (GSH) to electrophilic substrates.[4] In fungi, this system is a key defense against fungicides. Chlorothalonil's mechanism of action involves the rapid depletion of the intracellular glutathione pool, leading to the inactivation of essential sulfhydryl-containing enzymes and subsequent disruption of cellular metabolism, ultimately resulting in cell death.[5][6][7]
This technical guide provides a detailed examination of the molecular interactions between chlorothalonil and the fungal GST system. It covers the chemical mechanism, presents key quantitative findings, details relevant experimental protocols, and provides visual diagrams to illustrate the core processes.
Core Mechanism of Action: Glutathione Depletion
The fungitoxicity of chlorothalonil is primarily attributed to its reaction with intracellular thiols, particularly glutathione.[5][8] This process is often, though not exclusively, catalyzed by Glutathione S-Transferases.
Chemical Reaction Pathway
Chlorothalonil is an electrophilic molecule due to the presence of four electron-withdrawing chlorine atoms on the benzene ring. This makes it susceptible to nucleophilic attack. The core reaction is a nucleophilic aromatic substitution (SNAr) where the thiolate anion (GS⁻) of glutathione attacks the aromatic ring of chlorothalonil, displacing a chlorine atom.[2][5]
The reaction proceeds as follows:
-
GST-Mediated Activation : GST binds to both glutathione and chlorothalonil. The enzyme's active site facilitates the deprotonation of the thiol group of GSH, forming the more nucleophilic thiolate anion (GS⁻).
-
Nucleophilic Attack : The GS⁻ attacks one of the carbon atoms bearing a chlorine atom on the chlorothalonil ring.
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Formation of Conjugates : This attack leads to the formation of a covalent bond between the sulfur atom of glutathione and the carbon atom of the chlorothalonil ring, with the concurrent displacement of a chloride ion (Cl⁻). This process can occur sequentially, leading to the formation of mono-, di-, and even tri-glutathione conjugates of chlorothalonil, as has been demonstrated in studies with bacterial GST.[1][9][10] The tri-glutathione conjugate appears to be the final metabolite in this biotransformation pathway.[1][9]
Caption: Reaction of Chlorothalonil with Glutathione catalyzed by GST.
Consequences of Glutathione Depletion
The extensive conjugation of glutathione to chlorothalonil rapidly depletes the intracellular pool of reduced GSH.[5][6] This has two major downstream effects:
-
Inhibition of Glutathione-Dependent Enzymes : Many essential metabolic enzymes rely on a steady supply of reduced glutathione to function. The depletion of GSH inhibits these enzymes, crippling cellular processes like respiration.[6][7] For example, glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis, is known to be inhibited by chlorothalonil through reaction with its critical sulfhydryl groups.[5][11]
-
Increased Oxidative Stress : Glutathione is the primary intracellular antioxidant, responsible for neutralizing reactive oxygen species (ROS). A significant reduction in GSH levels leaves the fungal cell vulnerable to oxidative damage to proteins, lipids, and DNA, contributing to cytotoxicity.[12]
This multi-pronged attack—depleting the primary detoxification agent while simultaneously inhibiting crucial metabolic enzymes—underlies the potent and broad-spectrum activity of chlorothalonil.
Caption: Overall mechanism of chlorothalonil-induced fungal toxicity.
Quantitative Data on Chlorothalonil's Effects
While the qualitative mechanism is well-established, specific kinetic data for chlorothalonil's interaction with purified fungal GSTs are not extensively detailed in the reviewed literature. However, related quantitative findings highlight the fungicide's potent effects.
| Parameter | Finding | Organism/System | Significance | Reference |
| Enzyme Inhibition | Non-competitive inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) with a Ki of 0.42 µM. | Yeast | Demonstrates potent inhibition of a key metabolic thiol-dependent enzyme. | [11] |
| Metabolite Formation | Rapid formation of mono-, di-, and tri-glutathione conjugates confirmed. | Ochrobactrum anthropi (bacterial GST) | Shows the extensive and sequential conjugation of GSH to chlorothalonil, leading to depletion. | [1][9] |
| Cellular GSH Levels | Significant depletion of glutathione levels observed upon exposure. | Marine Bivalves | Confirms that GSH depletion is a primary consequence of chlorothalonil exposure in a biological system. | [12] |
| Synergistic Activity | The GST inhibitor diethyl maleate (DEM) showed synergistic fungicidal activity with chlorothalonil. | Rhizoctonia solani | Provides evidence that GST-mediated detoxification is a key factor in fungal tolerance to chlorothalonil. | [13] |
Experimental Protocols
Investigating the interaction between chlorothalonil and fungal GST requires specific biochemical assays. The following are detailed protocols for key experiments.
Protocol: GST Activity and Inhibition Assay (Spectrophotometric)
This protocol measures GST activity by monitoring the conjugation of GSH to the model substrate 1-chloro-2,4-dinitrobenzene (CDNB). The product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.[14][15]
A. Principle: The rate of increase in absorbance at 340 nm is directly proportional to the GST activity. An inhibitor like chlorothalonil will reduce this rate.
B. Reagents and Materials:
-
Potassium phosphate buffer (100 mM, pH 6.5)
-
Reduced glutathione (GSH) stock solution (e.g., 50 mM in buffer)
-
CDNB stock solution (e.g., 50 mM in ethanol)
-
Chlorothalonil stock solution (in a suitable solvent like DMSO, with serial dilutions)
-
Purified fungal GST enzyme or fungal cell lysate
-
UV-Vis spectrophotometer with temperature control (e.g., 25°C)
-
96-well UV-transparent microplate or quartz cuvettes
C. Procedure:
-
Reaction Mixture Preparation: In each well of the microplate, prepare the reaction mixture. A typical 200 µL reaction would include:
-
170 µL of 100 mM potassium phosphate buffer (pH 6.5)
-
10 µL of fungal GST enzyme solution (at a concentration determined during assay optimization)
-
10 µL of chlorothalonil dilution (or solvent control)
-
-
Pre-incubation: Incubate the plate for 5-10 minutes at 25°C to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Add 10 µL of GSH stock solution to achieve a final concentration of 1-2 mM.
-
Initiation of Reaction: Start the reaction by adding 10 µL of CDNB stock solution to achieve a final concentration of 1 mM.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each concentration of chlorothalonil.
-
Plot the percentage of inhibition against the logarithm of the chlorothalonil concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) from the resulting dose-response curve.
-
Caption: Experimental workflow for a GST inhibition assay.
Protocol: LC-MS Analysis of Chlorothalonil-GSH Conjugates
This protocol outlines the method for identifying the products of the GST-catalyzed reaction between chlorothalonil and GSH.[1][9]
A. Principle: Liquid Chromatography (LC) separates the components of the reaction mixture, and Mass Spectrometry (MS) identifies them based on their mass-to-charge ratio (m/z), confirming the formation of conjugates.
B. Reagents and Materials:
-
Completed reaction mixture from a GST assay (scaled up)
-
Trichloroacetic acid (TCA) or acetonitrile to stop the reaction and precipitate the protein
-
LC-MS grade water and acetonitrile with 0.1% formic acid (mobile phases)
-
C18 reverse-phase HPLC column
-
High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap)
C. Procedure:
-
Enzymatic Reaction: Set up a larger volume reaction (e.g., 1-5 mL) as described in Protocol 4.1 but without CDNB. Allow the reaction to proceed for a set time (e.g., 30-60 minutes).
-
Reaction Quenching: Stop the reaction by adding TCA to a final concentration of 5% or cold acetonitrile (2:1 v/v).
-
Sample Preparation: Centrifuge the mixture at high speed (e.g., 14,000 x g for 10 min) to pellet the precipitated protein. Transfer the supernatant to a new tube and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
LC Separation:
-
Inject the sample onto the C18 column.
-
Elute the compounds using a gradient of mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile + 0.1% formic acid). A typical gradient might run from 5% B to 95% B over 20-30 minutes.
-
-
MS Detection:
-
Analyze the eluent from the column using the mass spectrometer in positive or negative ion mode.
-
Perform a full scan to detect the theoretical masses of chlorothalonil and its expected mono-, di-, and tri-glutathione conjugates.
-
Perform fragmentation analysis (MS/MS) on the detected parent ions to confirm their identity by comparing the fragmentation patterns with known standards or theoretical fragments.
-
Conclusion
The mechanism of action of chlorothalonil against fungi is a robust and multi-faceted process centered on the irreversible depletion of cellular glutathione. By acting as a substrate for Glutathione S-Transferases, chlorothalonil effectively hijacks the fungal detoxification system, turning it into a pathway for its own toxic activation. The resulting cascade of GSH depletion, inhibition of critical thiol-dependent enzymes, and induction of oxidative stress leads to a comprehensive breakdown of cellular function and, ultimately, cell death. This multi-site activity is a key reason for chlorothalonil's enduring effectiveness and low propensity for resistance development, making it a critical tool in disease management. Further research focusing on the specific kinetics and structural interactions with different fungal GST isozymes could provide even deeper insights into its fungicidal action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chlorothalonil - Wikipedia [en.wikipedia.org]
- 3. Chlorothalonil Fungicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 4. The Role of the Glutathione System in Stress Adaptation, Morphogenesis and Virulence of Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. assets.nationbuilder.com [assets.nationbuilder.com]
- 7. The influence of chlorothalonil on the activity of soil microorganisms and enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glutathione-dependent biotransformation of the fungicide chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glutathione-dependent biotransformation of the fungicide chlorothalonil [agris.fao.org]
- 11. Mechanism of action and fate of the fungicide chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) in biological systems. 2. In vitro reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chlorothalonil induces oxidative stress and reduces enzymatic activities of Na+/K+-ATPase and acetylcholinesterase in gill tissues of marine bivalves - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Cytochrome P450 and Glutathione S-Transferase Confer Metabolic Resistance to SYP-14288 and Multi-Drug Resistance in Rhizoctonia solani [frontiersin.org]
- 14. Spectrophotometric Screening for Potential Inhibitors of Cytosolic Glutathione S-Transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Glutathione-S-Transferase (GST) activity assay for zooplankton samples [protocols.io]
